molecular formula C17H11Cl2NOS B2608427 1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one CAS No. 690642-97-8

1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one

Cat. No.: B2608427
CAS No.: 690642-97-8
M. Wt: 348.24
InChI Key: JMDXFDKAHBTZDB-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is an organic compound that features both a dichlorophenyl group and a quinolinylsulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one typically involves the following steps:

    Formation of the dichlorophenyl intermediate: This can be achieved through chlorination of a phenyl precursor.

    Attachment of the quinolinylsulfanyl group: This step may involve a nucleophilic substitution reaction where a quinolinylthiol reacts with the dichlorophenyl intermediate under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinolinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-2-(quinolin-2-ylthio)ethan-1-one: Similar structure but with a different sulfur oxidation state.

    1-(3,4-dichlorophenyl)-2-(quinolin-2-ylamino)ethan-1-one: Similar structure but with an amino group instead of a sulfanyl group.

Uniqueness

1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is unique due to the presence of both the dichlorophenyl and quinolinylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-quinolin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS/c18-13-7-5-12(9-14(13)19)16(21)10-22-17-8-6-11-3-1-2-4-15(11)20-17/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDXFDKAHBTZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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